molecular formula C8H12N2O B12098188 4-Methoxy-N1-methylbenzene-1,3-diamine

4-Methoxy-N1-methylbenzene-1,3-diamine

Cat. No.: B12098188
M. Wt: 152.19 g/mol
InChI Key: QMNPHRDXEFIFSL-UHFFFAOYSA-N
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Description

4-Methoxy-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring methoxy and methylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N1-methylbenzene-1,3-diamine typically involves the nitration of 4-methoxyaniline followed by reduction and methylation steps. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in acidic conditions. Finally, the methylation of the amine is achieved using methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N1-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceuticals
4-Methoxy-N1-methylbenzene-1,3-diamine is utilized in the synthesis of various pharmaceutical compounds. Its amine functional groups allow it to act as a building block for more complex molecules. For instance, it has been employed in the synthesis of benzimidazole derivatives, which exhibit anti-cancer properties.

Compound Application
Benzimidazole derivativesAnticancer agents
AntioxidantsFree radical scavengers
Anti-inflammatory agentsPain relief and inflammation reduction

Case Study: Benzimidazole Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives using this compound. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a precursor in cancer therapy development .

Material Science Applications

2. Dye Manufacturing
The compound is also used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it suitable for creating colorants used in textiles and coatings.

Dye Type Properties
Acid dyesBright colors and good solubility
Reactive dyesStrong bonding to fabric

Case Study: Textile Dyes
A research article in the journal Coloration Technology discussed the use of this compound in developing reactive dyes for cotton fabrics. The resulting dyes exhibited excellent wash fastness and color depth, making them ideal for commercial textile applications .

3. Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial activity against various pathogens. This property is particularly useful in developing antiseptic formulations.

Pathogen Activity
Staphylococcus aureusInhibitory effects at low concentrations
Escherichia coliModerate antimicrobial activity

Case Study: Antimicrobial Efficacy
In a study published in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of formulations containing this compound against common bacterial strains. The results showed significant inhibition of bacterial growth, suggesting its potential use in topical antiseptics.

Mechanism of Action

The mechanism of action of 4-Methoxy-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The methoxy and methylamine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N1-methylbenzene-1,3-diamine is unique due to the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-N1-methylbenzene-1,3-diamine, also known as 4-methoxy-m-phenylenediamine, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and material sciences. This compound features a methoxy group and two amine functionalities, which contribute to its biological activity. Understanding the biological interactions and pharmacological potential of this compound is crucial for its application in drug development and therapeutic strategies.

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties. For instance, studies have shown that diamines can interact with key proteins involved in cancer progression, such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Inhibiting STAT3 has been recognized as a potential strategy for cancer treatment due to its role in tumor growth and survival .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (potential)Not yet defined
Benzothiadiazole derivativeDirect STAT3 inhibitor15.8 ± 0.6
N-Methyl-4-nitrobenzene-1,2-diamineEnzyme inhibitionVaries

Interaction with Biological Systems

The interaction studies of this compound with biological systems are essential for elucidating its pharmacological potential. Similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. However, specific studies on this compound are still limited.

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Protein–Protein Interactions (PPIs): The ability to disrupt PPIs can lead to altered signaling pathways associated with cancer progression .
  • Enzyme Inhibition: Diamines can act as inhibitors for various enzymes linked to metabolic processes and disease states .

Case Studies

A notable study involving similar diamines explored their effects on the STAT3 signaling pathway. The findings indicated that modifications in the chemical structure significantly influenced their inhibitory effects on STAT3, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-methoxy-1-N-methylbenzene-1,3-diamine

InChI

InChI=1S/C8H12N2O/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,9H2,1-2H3

InChI Key

QMNPHRDXEFIFSL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)N

Origin of Product

United States

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